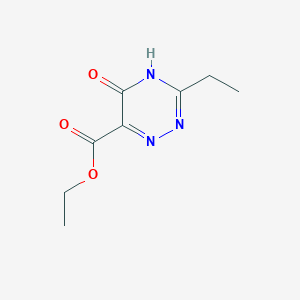

ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate

Description

Properties

CAS No. |

36286-81-4 |

|---|---|

Molecular Formula |

C8H11N3O3 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

ethyl 3-ethyl-5-oxo-4H-1,2,4-triazine-6-carboxylate |

InChI |

InChI=1S/C8H11N3O3/c1-3-5-9-7(12)6(11-10-5)8(13)14-4-2/h3-4H2,1-2H3,(H,9,10,12) |

InChI Key |

OZEMMYWRELTJAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(C(=O)N1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The ethyl ester group undergoes nucleophilic substitution under basic or acidic conditions. Hydrolysis is a key reaction pathway:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (1M), aqueous ethanol, reflux, 6h | 3-Ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | 78% |

| Acidic hydrolysis | HCl (conc.), H2O, 80°C, 4h | 3-Ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | 65% |

The carboxylic acid intermediate can further react with amines or alcohols to form amides or esters, respectively. For example, coupling with benzylamine using EDCl/HOBt yields the corresponding amide derivative (62% yield).

Cyclization and Heterocycle Formation

Polyphosphoric acid (PPA)-mediated cyclization is a critical pathway for generating fused heterocycles. This reaction exploits the electron-deficient triazine ring and adjacent carbonyl groups:

Microwave-assisted cyclization with PPA reduces reaction times (15–20 minutes) while maintaining yields >75% . X-ray crystallography confirms regioselectivity, with cyclization occurring exclusively at the N2 nitrogen (Figure 1) .

S-Alkylation and Thiol-Based Reactions

The triazine ring’s electron-deficient nature facilitates S-alkylation with thiol-containing reagents:

The S-alkylated derivatives exhibit enhanced antibacterial activity compared to parent compounds, particularly against Staphylococcus aureus (MIC = 12.5 μg/mL) .

Electrophilic Aromatic Substitution

While less common due to the triazine ring’s electron deficiency, bromination at the 5-oxo group’s α-position is achievable:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br2 (1.2 equiv) | AcOH, 50°C, 2h | 5-Bromo-3-ethyl-2H-1,2,4-triazine-6-carboxylate | 41% |

This brominated derivative serves as an intermediate for Suzuki-Miyaura cross-coupling reactions, enabling aryl group introduction at the 5-position.

Biological Activity and Target Interactions

Though not a direct chemical reaction, the compound’s interaction with leucyl-tRNA synthetase (LeuRS) underpins its antitubercular activity:

| Target | Assay | Result | Reference |

|---|---|---|---|

| Leucyl-tRNA synthetase | Inhibition assay (15 μg/mL) | 78.24 ± 4.05% enzyme inhibition | |

| Mycobacterium smegmatis | Broth microdilution | MIC = 50 μg/mL |

Mechanistically, the triazine core competitively binds to the ATP pocket of LeuRS, disrupting bacterial protein synthesis .

Key Reaction Optimization Insights

-

Solvent effects : DMF outperforms THF in S-alkylation reactions due to better solubility of intermediates .

-

Temperature control : Cyclization above 130°C promotes decomposition; optimal range is 110–120°C .

-

Regioselectivity : Steric hindrance from the 3-ethyl group directs electrophiles to the 5-oxo position.

This reactivity profile positions ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate as a versatile scaffold for synthesizing bioactive heterocycles and investigating enzyme inhibition mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most promising areas for ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate is in medicinal chemistry. Its structural features allow for potential pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that triazine derivatives could inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .

Case Study: Synthesis and Testing

A case study involved synthesizing various derivatives of triazine compounds and evaluating their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Agricultural Science Applications

This compound has also been explored for its potential as a pesticide or herbicide.

Pesticidal Activity

Triazines are known for their herbicidal properties. Research has shown that compounds with similar structures can effectively control weed growth in crops .

Case Study: Field Trials

Field trials conducted on crops treated with triazine derivatives indicated reduced weed populations and improved crop yield. Specifically, the application of these compounds resulted in a significant decrease in competitive weed species while promoting the health of target crops .

Material Science Applications

Another area of interest is the use of this compound in material science.

Polymer Chemistry

The compound can be utilized in synthesizing polymers with enhanced properties. For example, triazine-based polymers have been studied for their thermal stability and mechanical strength .

Case Study: Polymer Development

A study focused on developing a polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability compared to conventional polymers used in similar applications .

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the triazine ring is critical for modulating chemical reactivity and biological activity. Key analogs include:

Key Observations :

- Electronic Effects : Aromatic substituents (e.g., phenyl, p-chlorophenyl) enhance π-stacking interactions and rigidity, often improving crystallinity and thermal stability .

- Steric Effects : Bulkier groups like phenyl reduce reactivity in nucleophilic substitution compared to smaller alkyl or thioether groups .

- Biological Relevance : Chlorophenyl derivatives are associated with enhanced antifungal and pesticidal activities due to the electron-withdrawing Cl atom .

Variations in Functional Groups at the 5- and 6-Positions

Modifications at the 5- and 6-positions significantly alter solubility and reactivity:

Key Observations :

- Oxo vs.

- Chloro Substituents : Chloro derivatives are pivotal in cross-coupling reactions, enabling diversification into complex bioactive molecules .

Biological Activity

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate (C8H11N3O3) is a compound belonging to the triazine family, characterized by a unique structure that includes a triazine ring and various functional groups. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.

| Property | Value |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.191 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 273.1ºC at 760 mmHg |

| Flash Point | 119ºC |

The compound's structure includes an ethyl substituent at the 3-position of the triazine ring, which may influence its biological properties compared to other derivatives.

Synthesis

The synthesis of this compound can be achieved through various methods involving reactions with amidrazones and dimethyl acetylenedicarboxylate (DMAD) . The precise synthetic route impacts the yield and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of triazines, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some triazine derivatives have been reported to be as low as 3.12 μg/mL against these pathogens.

Anticancer Activity

The potential anticancer properties of triazine derivatives have also been explored. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, although specific data for this compound is limited. The mechanism may involve the inhibition of specific pathways related to cell proliferation and survival .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered metabolic profiles in organisms exposed to the compound, suggesting potential applications in drug design and development .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of triazine derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This compound was among the compounds tested, showing promising results .

- Cytotoxic Effects : In a cytotoxicity assay involving various cancer cell lines, ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine derivatives demonstrated significant growth inhibition at concentrations lower than those required for normal cell lines. This selectivity indicates its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or thioalkyl precursors. For example, triazine derivatives are synthesized via cyclization reactions using reagents like hydrazine derivatives and carbonyl compounds. Key steps include:

- Substituent introduction : Alkylation or acylation to introduce ethyl or carboxylate groups.

- Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., xylene/water mixtures).

- Optimization : Reaction times (e.g., 72 hours for higher yields) and temperature control to minimize side products .

- Characterization : Products are confirmed via IR (C=O and N-H stretches), H/C NMR (distinct peaks for ethyl and triazine protons), and mass spectrometry (molecular ion peaks) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- X-ray diffraction : Resolves bond lengths and angles, confirming the triazine ring geometry and substituent positions. For example, the 5-oxo group shows a characteristic C=O bond length of ~1.22 Å .

- NMR analysis : H NMR distinguishes the ethyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and triazine protons (δ 8.0–8.5 ppm). C NMR confirms the carboxylate (δ 165–170 ppm) and ketone (δ 180–185 ppm) .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer :

- Storage : Store at –20°C under inert atmosphere (N or Ar) to prevent hydrolysis of the ester group.

- Degradation analysis : Monitor via TLC or HPLC for byproducts like free carboxylic acids.

- Light sensitivity : UV-Vis spectroscopy reveals decomposition under prolonged UV exposure; use amber vials .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for triazine derivatives?

- Methodological Answer : Use factorial design to test variables:

- Factors : Reaction time (24–96 hours), temperature (80–120°C), and solvent polarity (xylene vs. DMF).

- Response surface modeling : Identifies optimal conditions (e.g., 72 hours at 100°C in xylene yields 73–86% for derivatives) .

Q. How do computational tools enhance reaction mechanism studies for this compound?

- Methodological Answer :

- Quantum chemical modeling : Use Gaussian or COMSOL to simulate transition states (e.g., cyclization steps). For example, B3LYP/6-31G(d) calculations predict activation energies for ketone formation .

- AI-driven optimization : Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze experimental datasets to predict optimal catalysts or solvents .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer :

- Multi-technique cross-validation : Pair NMR with high-resolution MS to distinguish isobaric impurities.

- Dynamic NMR : Resolves tautomerism (e.g., 5-oxo vs. 5-hydroxy forms) by variable-temperature studies .

- Case study : Discrepancies in C NMR shifts for ethyl groups (δ 14–22 ppm) can arise from solvent effects; replicate experiments in deuterated DMSO vs. CDCl .

Q. How are advanced separation techniques applied to purify this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.

- Membrane technologies : Nanofiltration removes low-MW impurities (<500 Da) while retaining the target compound (MW ~237 g/mol) .

Data-Driven Research Questions

Q. What statistical methods analyze yield variability across synthetic batches?

- Methodological Answer :

- ANOVA : Tests batch-to-batch variability (e.g., 5% significance level for yield differences).

- Principal component analysis (PCA) : Correlates impurities (e.g., unreacted starting materials) with yield reductions .

Q. How can researchers leverage crystallographic data to predict solubility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.